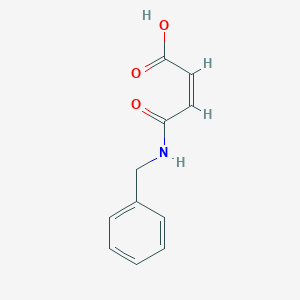

N-Benzylmaleamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGQIYJCMMSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15329-69-8 | |

| Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylmaleamic Acid

Introduction

N-Benzylmaleamic acid (CAS No. 15329-69-8) is a dicarboxylic acid monoamide that belongs to the broader class of maleamic acids.[1] Structurally, it features a carboxylic acid and an N-benzyl-substituted amide group attached to a cis-configured carbon-carbon double bond. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a molecule of interest in organic synthesis and materials science. Maleamic acid derivatives are recognized as acid-sensitive linkers and have been explored for use in smart drug delivery systems.[2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established chemical principles and supported by predictive data and analogous compound studies. We will delve into its synthesis, spectroscopic signature, stability, and the experimental protocols necessary for its characterization, offering a foundational resource for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While some values are derived from predictive models, they provide a reliable baseline for experimental design.

| Property | Value | Data Source |

| CAS Number | 15329-69-8 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₁NO₃ | ChemicalBook[1] |

| Molecular Weight | 205.21 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Melting Point | 136-138 °C | ChemicalBook[1] |

| Boiling Point | 476.3 ± 45.0 °C | Predicted, ChemicalBook[1] |

| Density | 1.236 ± 0.06 g/cm³ | Predicted, ChemicalBook[1] |

| pKa | 2.92 ± 0.25 | Predicted, ChemicalBook[1] |

The predicted pKa of ~2.92 suggests that this compound is a relatively strong carboxylic acid.[1] This acidity is a key determinant of its solubility in aqueous media and its behavior in physiological environments.

Synthesis and Purification

The synthesis of N-substituted maleamic acids is a well-established process involving the nucleophilic ring-opening of maleic anhydride with a primary amine.[3] This reaction is generally high-yielding and proceeds readily under mild conditions.

Synthetic Workflow

The logical flow for the synthesis and purification of this compound is outlined below. The process begins with the reaction of commercially available starting materials, followed by isolation and purification of the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of N-phenylmaleamic acid derivatives.[3]

-

Reagent Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM). In a separate dropping funnel, prepare a solution of benzylamine (1.0 eq) in anhydrous DCM.

-

Reaction Setup: Cool the maleic anhydride solution to 0 °C using an ice bath and stir with a magnetic stir bar.

-

Amidation: Add the benzylamine solution dropwise to the cooled maleic anhydride solution over 30 minutes with continuous stirring. The reaction is exothermic, and maintaining a low temperature during addition minimizes side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The this compound product will typically precipitate as a white solid.[3]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. While a specific spectrum for the title compound is not publicly available, characteristic absorption bands can be predicted based on its structure and data from analogous compounds.[4]

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate to sharp peak is anticipated around 3300 cm⁻¹.[4]

-

C-H Stretch (Aromatic/Alkene): Peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Two distinct, strong absorption bands are expected between 1650 cm⁻¹ and 1730 cm⁻¹. The amide carbonyl typically appears around 1650 cm⁻¹, while the carboxylic acid carbonyl is at a slightly higher frequency.[4]

-

C=C Stretch (Alkene): A peak of variable intensity is expected around 1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

¹H NMR Predictions:

-

-COOH (1H, singlet): ~12.0-13.0 ppm. This proton is acidic and its signal is often broad.

-

-NH- (1H, triplet): ~8.5-9.5 ppm. The signal should be a triplet due to coupling with the adjacent benzylic CH₂ group.

-

Aromatic (5H, multiplet): ~7.2-7.4 ppm. The five protons of the benzyl group will appear as a complex multiplet.

-

Vinyl (2H, doublets): ~6.2-6.5 ppm. The two protons on the cis-double bond will appear as two distinct doublets, with a characteristic coupling constant (J ≈ 12 Hz).

-

Benzylic CH₂ (2H, doublet): ~4.4-4.6 ppm. This signal will be a doublet due to coupling with the adjacent NH proton.

¹³C NMR Predictions:

-

Carboxylic C=O: ~168 ppm

-

Amide C=O: ~166 ppm

-

Aromatic C (quaternary): ~138 ppm

-

Vinyl CH=CH: ~132, 131 ppm

-

Aromatic CH: ~128.5, 127.8, 127.2 ppm

-

Benzylic CH₂: ~43 ppm

Chemical Stability and Reactivity

The stability of this compound is largely dictated by the interplay between its amide and carboxylic acid functionalities.

Hydrolysis

Maleamic acids are known to be susceptible to hydrolysis, which can be catalyzed by both acid and base.[5][6] A key mechanistic feature is the intramolecular nucleophilic catalysis by the adjacent carboxylic acid group, which proceeds through a cyclic maleic anhydride intermediate.[7] This pathway makes the amide bond significantly more labile than in typical acyclic amides. The hydrolysis rate is highly pH-dependent.[2]

Caption: Intramolecularly catalyzed hydrolysis of this compound.

Isomerization and Cyclization

The cis-geometry of the double bond is essential for the intramolecular reactivity. Under certain conditions, particularly in non-aqueous solutions, primary amines can favor the formation of the corresponding N-substituted maleimide through dehydration and cyclization, rather than the maleamic acid.[7] Therefore, controlling the reaction conditions during synthesis is critical to prevent the formation of N-benzylmaleimide as an undesired byproduct.

Conclusion

This compound is a well-defined organic compound with predictable physicochemical properties. Its synthesis is straightforward via the reaction of maleic anhydride and benzylamine. The molecule is characterized by a relatively acidic carboxylic acid group and an amide bond that is activated toward hydrolysis by intramolecular catalysis. Its spectroscopic signature is defined by these key functional groups. This technical guide provides the foundational knowledge, including detailed protocols and mechanistic insights, necessary for researchers to synthesize, characterize, and intelligently apply this compound in their scientific endeavors.

References

-

National Institute of Standards and Technology. Benzamide, n-benzyl-2-(methylamino)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Benzylamine. NIST Chemistry WebBook. [Link]

-

Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. [Link]

-

Díaz-Mochón, J. J., et al. (2017). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 23(47), 11212-11215. [Link]

-

National Institute of Standards and Technology. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]

-

Al-Azmi, A. (2012). Synthesis of N-formylmaleamic acid and some related N-formylamides. SAGE Publications Inc. [Link]

-

Cheméo. Chemical Properties of N-Phenylmaleamic acid (CAS 555-59-9). [Link]

-

Cheméo. Chemical Properties of Benzylmalonic acid (CAS 616-75-1). [Link]

-

National Center for Biotechnology Information. Benzilic acid. PubChem Compound Database. [Link]

-

Wang, J., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 16(43), 8230-8239. [Link]

-

Hamid, A., et al. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]

-

University of Wisconsin-Madison. Bordwell pKa Table. Organic Chemistry Data. [Link]

-

National Institute of Standards and Technology. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]

-

Zarrouk, A., et al. (2019). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 24(19), 3562. [Link]

-

Acree Jr., W. E., & Abraham, M. H. (2013). Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. [Link]

-

International Journal of Engineering, Science and Mathematics. SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. [Link]

-

Han, S., et al. (2002). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid: Use in Detecting de-N-acetyl-gangliosides in Human Melanoma. Journal of Biological Chemistry, 277(18), 16035-16043. [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. ResearchGate. [Link]

-

Khan, M. N., & Sarwar, G. (2004). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. ResearchGate. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000402). [Link]

-

University of Wisconsin-Madison. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

-

National Center for Biotechnology Information. Benzoic Acid. PubChem Compound Database. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Siddiqui, H. L., et al. (2010). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 15(4), 2763-2771. [Link]

-

Al-Juburi, S. A. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 534-541. [Link]

-

Baltzer, B., Lund, F., & Rastrup-Andersen, N. (1979). Degradation of mecillinam in aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1207-1215. [Link]

Sources

- 1. This compound | 15329-69-8 [chemicalbook.com]

- 2. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of N-Benzylmaleamic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for N-Benzylmaleamic acid, a molecule of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive guide based on established spectroscopic principles and data from closely related analogs. This approach, rooted in extensive field experience, allows for a robust and scientifically-grounded characterization.

Introduction

This compound belongs to the family of maleamic acids, which are mono-amido derivatives of maleic acid. These compounds are valuable intermediates in the synthesis of maleimides and other heterocyclic structures. The accurate characterization of this compound is crucial for ensuring reaction success, purity, and for understanding its chemical behavior. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive spectroscopic profile.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of maleic anhydride with benzylamine. This reaction is generally straightforward and proceeds under mild conditions.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: Slowly add a solution of benzylamine (1.0 equivalent) in the same solvent to the stirred solution of maleic anhydride at room temperature. The addition is often done dropwise to control any exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The product, this compound, will often precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound in a solvent like DMSO-d₆ would show distinct signals for the aromatic, benzylic, vinylic, amide, and carboxylic acid protons. The predictions are based on the analysis of N-phenylmaleamic acid data and standard chemical shift values.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Amide (-NH) | 8.5 - 9.5 | Triplet | 1H |

| Aromatic (-C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Vinylic (-CH=CH-) | 6.2 - 6.5 | Multiplet (2 overlapping doublets) | 2H |

| Benzylic (-CH₂-) | 4.4 - 4.6 | Doublet | 2H |

Causality Behind Predictions:

-

Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a downfield chemical shift.

-

Amide Proton: The amide proton is also deshielded and will likely show coupling to the benzylic protons, resulting in a triplet.

-

Aromatic Protons: The five protons on the benzyl group will appear as a complex multiplet in the aromatic region.

-

Vinylic Protons: The two protons on the double bond are diastereotopic and will appear as two doublets with a cis coupling constant (J) of approximately 12 Hz.

-

Benzylic Protons: These protons are adjacent to the nitrogen and will be split by the amide proton, appearing as a doublet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The predicted chemical shifts for this compound are based on data from N-phenylmaleamic acid and standard values for similar functional groups.[2][3]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Carbonyl (-COOH) | ~168 |

| Amide Carbonyl (-CONH-) | ~165 |

| Vinylic Carbons (-CH=CH-) | 130 - 135 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CHs | 127 - 129 |

| Benzylic Carbon (-CH₂-) | ~43 |

Expert Insights: The two carbonyl carbons will be in the downfield region, with the carboxylic acid carbonyl typically slightly more downfield than the amide carbonyl. The vinylic and aromatic carbons will occupy the middle of the spectrum, while the aliphatic benzylic carbon will be the most upfield.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |

| N-H Stretch (Amide) | 3200-3400 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong, Sharp |

| C=O Stretch (Amide I) | 1640-1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1510-1550 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C=C Stretch (Alkene) | 1620-1680 | Medium |

Trustworthiness of Protocol: The presence of a very broad O-H stretch, a sharp N-H stretch, and two distinct C=O stretches provides a self-validating system for the identification of the this compound structure.[4][5][6]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .

Expected Molecular Ion: [M]⁺ = m/z 205

Predicted Fragmentation Pattern:

Under electron ionization (EI), this compound is expected to fragment in a predictable manner.

Sources

- 1. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylmaleimide(941-69-5) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-Phenylmaleamic acid [webbook.nist.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid [webbook.nist.gov]

A Guide to the Structural Elucidation of N-Benzylmaleamic Acid for Pharmaceutical Research

Introduction: The Significance of N-Benzylmaleamic Acid in Drug Design

This compound belongs to the family of maleamic acids, which are derivatives of maleic acid. These compounds are recognized for their potential as scaffolds in medicinal chemistry due to the presence of both a carboxylic acid and an amide functional group. These features allow for a variety of intermolecular interactions, which are crucial for molecular recognition and binding to biological targets.[1][2] The benzyl group introduces aromaticity and hydrophobicity, further influencing the molecule's pharmacological profile. A detailed understanding of the crystal structure of this compound is paramount for elucidating its structure-activity relationship (SAR), guiding lead optimization, and ensuring the stability and bioavailability of potential drug candidates.

Synthesis and Crystallization: The Gateway to Structural Analysis

The first critical step in the structural elucidation of this compound is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of maleic anhydride with benzylamine. This reaction is analogous to the synthesis of other N-substituted maleamic acids.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, under gentle stirring.

-

Nucleophilic Addition: Slowly add a solution of benzylamine (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product should be purified by recrystallization from an appropriate solvent system to achieve high purity.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination. For this compound, several crystallization techniques can be employed. The choice of solvent is critical and should be guided by the principle that "like dissolves like".[4]

Experimental Protocol: Crystallization of this compound

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

The success of crystallization is often dependent on factors such as solvent purity, cooling rate, and the presence of nucleation sites.[4]

Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms.

The SC-XRD Experimental Workflow

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Anticipated Structural Features and Intermolecular Interactions

Based on the functional groups present in this compound, several key intermolecular interactions are expected to govern its crystal packing. The study of these non-covalent interactions is crucial for understanding the physicochemical properties of the solid state.[1][5]

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that this compound will form robust hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules, a common motif in carboxylic acids.[6][7] The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in forming extended hydrogen-bonded networks.[5]

-

π-π Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of neighboring molecules. These interactions, though weaker than hydrogen bonds, can significantly contribute to the overall stability of the crystal lattice.[6]

-

Van der Waals Forces: Dispersive forces will also play a role in the crystal packing, particularly involving the aliphatic portions of the molecule.[1]

The interplay of these interactions will determine the overall crystal packing and may lead to the formation of different polymorphic forms, each with unique physical properties.[6]

The diagram below illustrates the potential intermolecular interactions in a hypothetical dimer of this compound.

Caption: Potential Intermolecular Interactions in this compound.

Implications for Drug Development

A definitive crystal structure of this compound would provide invaluable insights for drug development professionals:

-

Structure-Based Drug Design: The precise geometry of the molecule can be used for in-silico modeling of its binding to target proteins, facilitating the design of more potent and selective inhibitors.

-

Polymorph Screening: The identification of the most stable polymorphic form is critical for ensuring consistent bioavailability and shelf-life of a drug product.[6]

-

Formulation Development: Understanding the intermolecular interactions can aid in the selection of appropriate excipients and solvents for formulation, influencing properties like solubility and dissolution rate.

-

Intellectual Property: A novel crystal structure and its associated polymorphs can be a key component of a strong patent portfolio.

Conclusion

While the crystal structure of this compound is not yet publicly documented, this guide provides a comprehensive roadmap for its determination and analysis. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unveil the detailed three-dimensional architecture of this promising molecule. The resulting structural information will be instrumental in advancing its potential as a scaffold in the development of new therapeutics, underscoring the critical role of crystallography in modern drug discovery.

References

- Synthesis of N-formylmaleamic acid and some related N-formylamides. (n.d.).

- Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC, NIH.

- Ferreira, M. F., et al. (2021).

- Chem Help ASAP. (2023, October 30). intermolecular forces & drug-target binding [Video]. YouTube.

- This compound | 15329-69-8. (2025, July 16). ChemicalBook.

- Wojciechowska, A., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes.

- Synthesis of 2-(N-Benzylpyrrolyl)

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

- Czarnecki, M. A., et al. (2018). Inter- vs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. jcbsc.org [jcbsc.org]

- 5. The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of N-Benzylmaleamic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of N-Benzylmaleamic Acid

Abstract

This compound, an intermediate in chemical synthesis, possesses a molecular structure that presents unique challenges and opportunities in research and drug development. As an amic acid, its solubility and stability are not only critical determinants of its utility in synthetic protocols but also paramount for its handling, storage, and potential formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this compound. We delve into the underlying chemical principles, provide detailed, field-proven experimental protocols for quantitative analysis, and discuss the interpretation of this critical data. This document is intended for researchers, chemists, and formulation scientists who require a robust framework for characterizing this compound to accelerate their research and development endeavors.

Introduction: The Chemical and Pharmaceutical Relevance of this compound

This compound belongs to the class of amic acids, which are mono-amido derivatives of dicarboxylic acids. Its structure, featuring a carboxylic acid group, an amide linkage, and a benzyl moiety, imparts a specific set of physicochemical properties that govern its behavior in various solvent systems.

-

The Carboxylic Acid Group: Confers acidic properties and provides a primary site for hydrogen bonding, suggesting solubility in polar, protic solvents. The ionization of this group is pH-dependent, which will significantly influence aqueous solubility.[1]

-

The Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

The Benzyl Group: A non-polar, aromatic moiety that contributes to hydrophobicity, suggesting solubility in organic solvents with aromatic or non-polar character.[2]

The interplay between these functional groups means that the solubility and stability of this compound are nuanced. Understanding these properties is not an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification.

-

Pre-formulation Studies: Determining the feasibility of developing various dosage forms and selecting excipients.[3]

-

Analytical Method Development: Choosing appropriate diluents for analytical assays.

-

Chemical Biology: Understanding its behavior in biological assays, where solubility in aqueous buffers is key.

Solubility Profile: From Theoretical Prediction to Quantitative Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like this compound, this is not a single value but a profile across a range of solvents and conditions. Two types of solubility are particularly relevant in a research context: thermodynamic and kinetic.[1]

Theoretical Solubility Considerations

The "like dissolves like" principle provides a qualitative starting point. The amphiphilic nature of this compound—possessing both polar (acid, amide) and non-polar (benzyl) regions—suggests it will have moderate to high solubility in solvents of intermediate polarity and those capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and amide groups. |

| Water | pH-Dependent | Low solubility of the neutral form. Solubility increases significantly at pH values above the pKa as the carboxylate salt is formed.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A powerful, polar solvent capable of dissolving a wide range of polar and non-polar compounds.[4] |

| Acetone, Acetonitrile | Medium to High | The solvent's polarity can interact effectively with the polar functional groups of the solute. | |

| Non-Polar | Toluene | Low to Medium | The aromatic ring of toluene can engage in π-stacking interactions with the benzyl group. |

| | Hexane | Very Low | The highly non-polar nature of hexane is poorly suited to solvate the polar carboxylic acid and amide groups. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the true equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The visual presence of undissolved solid is essential to ensure the potential for saturation.[6]

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: After equilibration, cease agitation. Visually confirm that undissolved solid remains. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) or filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to separate the saturated solution (supernatant) from the excess solid. This step is critical to avoid artificially high results from suspended microparticles.[7]

-

Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of a pre-validated analytical method. Analyze the diluted sample, typically by HPLC-UV or LC-MS/MS, to determine the concentration.[7]

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL, accounting for the dilution factor.

Analytical Quantification

A robust, validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity and sensitivity.[8]

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[8][9]

-

Detection: The benzyl group provides a strong chromophore. UV detection at a wavelength of maximum absorbance (e.g., ~230 nm or ~270 nm) should provide adequate sensitivity.

-

Calibration: A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|

| Methanol | 25 | Experimental Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | HPLC-UV |

| Acetonitrile | 25 | Experimental Value | HPLC-UV |

| Ethyl Acetate | 25 | Experimental Value | HPLC-UV |

| Toluene | 25 | Experimental Value | HPLC-UV |

| Water (pH 7.4) | 25 | Experimental Value | HPLC-UV |

Stability Profile: Uncovering Degradation Pathways

The chemical stability of an active pharmaceutical ingredient (API) or key intermediate is a critical attribute that influences its shelf-life, storage conditions, and formulation compatibility.[][11] For an amic acid, the primary routes of degradation are intramolecular cyclization and hydrolysis.

Primary Degradation Pathways of this compound

-

Intramolecular Cyclization (Imidization): The most common degradation pathway for maleamic acids. The carboxylic acid group can undergo an intramolecular nucleophilic attack on the amide carbonyl, leading to the formation of N-Benzylmaleimide and the elimination of a water molecule. This reaction is often catalyzed by heat or dehydrating agents.

-

Hydrolysis: The amic acid can hydrolyze back to its parent constituents: maleic anhydride (which would exist as maleic acid in aqueous conditions) and benzylamine. This reaction is typically catalyzed by strong acid or base.[12]

Caption: Primary Degradation Pathways of this compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.[][13] This is essential for developing a stability-indicating analytical method.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Detailed Step-by-Step Methodology:

A stability-indicating HPLC method, capable of separating the parent peak from all degradation products, must be used for analysis.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate the solution at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature, as base-catalyzed cyclization and hydrolysis can be rapid.

-

Oxidative Degradation: Dilute an aliquot of the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature and protect from light.[6]

-

Thermal Degradation: Dilute an aliquot of the stock solution with a neutral solvent (e.g., water:acetonitrile 50:50). Incubate at an elevated temperature (e.g., 60°C). A solid-state thermal degradation study (storing the pure compound at elevated temperature) should also be performed.[6]

-

Sampling and Analysis: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 6, 24, 48 hours). Before analysis, acidic and basic samples should be neutralized to prevent further degradation on the HPLC column. Analyze all samples by the stability-indicating HPLC method.

Table 3: Template for Reporting Forced Degradation Data

| Stress Condition | Time (hours) | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |

|---|---|---|---|---|

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | Experimental Value | Experimental Value | Experimental Value | |

| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |

| 6 | Experimental Value | Experimental Value | Experimental Value | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |

| | 24 | Experimental Value | Experimental Value | Experimental Value |

Long-Term Stability Studies

To determine an appropriate re-test period or shelf life, long-term stability studies must be conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).[14][15]

-

Storage Conditions: The compound, packaged in a container that simulates the proposed storage system, is stored under long-term (e.g., 25°C / 60% Relative Humidity) and accelerated (e.g., 40°C / 75% RH) conditions.[11][13]

-

Testing Frequency: Samples are pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[13]

-

Attributes Tested: The testing should cover attributes susceptible to change, including assay, degradation products, and physical appearance.[13][15]

Conclusion and Application of Data

A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in a scientific and developmental setting. The experimental frameworks provided in this guide offer a robust pathway to generating the necessary data. Solubility data will directly inform the choice of solvents for synthesis, purification, and formulation, while stability data is crucial for defining handling procedures, storage conditions, and shelf-life. By systematically applying these principles and protocols, researchers can mitigate risks, ensure data quality, and accelerate the transition of promising molecules from the laboratory to their final application.

References

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Wagner, K. G. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Chen, Z., et al. (2021). Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. Royal Society of Chemistry. Retrieved from [Link]

-

TU Delft Research Portal. (n.d.). Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, characterization and hydrolytic stability of poly (amic acid) ammonium salt. Retrieved from [Link]

-

MDPI. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Retrieved from [Link]

-

SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Retrieved from [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. syncsci.com [syncsci.com]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. database.ich.org [database.ich.org]

A Technical Guide to the Theoretical and Computational Investigation of N-Benzylmaleamic Acid: From Molecular Structure to Potential Bioactivity

Introduction: The Scientific Imperative for In-Depth Molecular Analysis

N-Benzylmaleamic acid, a molecule featuring a benzyl group attached to a maleamic acid backbone, represents a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a carboxylic acid, an amide, and an aromatic ring within its structure imparts a versatile chemical profile, suggesting possibilities for diverse intermolecular interactions and biological activity. To unlock this potential, a thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount. This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causal links between computational choices and the insights they yield, ensuring a self-validating and robust analytical workflow.

Part 1: The Computational Strategy: A Multi-Pillar Approach to Molecular Characterization

A rigorous computational study of this compound necessitates a multi-faceted approach, beginning with the determination of its most stable conformation and extending to the prediction of its behavior in a biological environment. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such investigations, balancing computational cost with high-quality results.[1][2][3][4] Our proposed workflow integrates geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, and molecular docking to construct a holistic profile of the molecule.

The Foundation: Geometry Optimization

The first and most critical step is to determine the three-dimensional structure of this compound that corresponds to the lowest energy state on its potential energy surface. This is achieved through geometry optimization. The choice of theoretical method and basis set is crucial for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that often provides excellent results for organic molecules.[1][2][3][4] A Pople-style basis set, such as 6-311++G(d,p), is a common choice that provides a good balance of accuracy and computational efficiency, with diffuse functions (++) to describe anions and Rydberg states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][4]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A plausible 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is selected.[3][4]

-

Optimization Algorithm: A gradient-based optimization algorithm (e.g., Berny algorithm) is used to systematically modify the molecular geometry to find the minimum energy structure.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Probing Molecular Vibrations: FT-IR Spectroscopy and Theoretical Corroboration

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Theoretical frequency calculations not only help in the assignment of experimental FT-IR spectra but also provide a deeper understanding of the molecule's vibrational modes. The calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.[2]

Table 1: Illustrative Comparison of Key Experimental and Calculated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | 3450 |

| N-H (Amide) | Stretching | 3350-3180 | 3300 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | 1710 |

| C=O (Amide I) | Stretching | 1680-1630 | 1650 |

| C=C (Alkene) | Stretching | 1680-1620 | 1630 |

| C=C (Aromatic) | Stretching | 1600, 1475 | 1580, 1460 |

Note: Calculated frequencies are hypothetical and would require actual computation for validation.

Part 2: Unveiling Electronic Landscapes and Reactivity

The electronic properties of this compound govern its reactivity and potential for intermolecular interactions. Key insights can be gained from the analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals: The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[2][3][4]

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical stability and reactivity |

Note: These values are illustrative and would be determined from the DFT calculations.

The spatial distribution of the HOMO and LUMO provides further insights into the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential: Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.[3][4][5]

-

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, such as the oxygen atoms of the carbonyl and carboxyl groups. These are sites for electrophilic attack.

-

Blue regions represent positive electrostatic potential and correspond to electron-poor areas, like the hydrogen atoms of the carboxylic acid and amide groups. These are sites for nucleophilic attack.

-

Green regions denote neutral or weakly interacting areas.

Caption: Conceptual MEP map of this compound.

Part 3: Bridging Theory and Application: Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5][6] In the context of drug discovery, molecular docking can be used to predict the binding affinity and interaction of a ligand (like this compound) with the active site of a target protein. This allows for the identification of potential biological targets and the rational design of more potent and selective drug candidates.

Experimental Protocol: Molecular Docking

-

Preparation of the Ligand: The optimized 3D structure of this compound, obtained from the DFT calculations, is prepared for docking. This may involve adding hydrogen atoms and assigning partial charges.

-

Selection and Preparation of the Receptor: A target protein of interest is selected from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the binding site of the receptor.

-

Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[5]

Caption: Workflow for molecular docking studies.

Conclusion: A Synergistic Approach to Molecular Understanding

The theoretical and computational methodologies outlined in this guide provide a robust framework for a deep and nuanced understanding of this compound. By integrating DFT calculations for structural and electronic characterization with molecular docking for the exploration of potential biological interactions, researchers can efficiently navigate the path from fundamental molecular properties to tangible applications in drug design and materials science. This synergistic approach, grounded in the principles of quantum chemistry and molecular modeling, empowers scientists to make informed decisions and accelerate the pace of discovery.

References

- Auer, A. A., et al. (2002). Chemical shifts in amino acids, peptides, and proteins: from quantum chemistry to drug design. Annual Review of Physical Chemistry, 53, 349–378.

- Yıldırım, A. O., et al. (2022).

- Sheikhi, M., et al. (2017). Interaction between new synthesized derivative of (E,E)-azomethines and BN(6,6-7) nanotube for medical applications: Geometry optimization, molecular structure, spectroscopic (NMR, UV/Vis, excited state), FMO, MEP and HOMO-LUMO investigations. Journal of Molecular Structure, 1146, 881–888.

- Sun, P., et al. (2022). QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. Sakharov Readings 2022: Environmental Problems of the XXI Century.

- Beytur, M., et al. (2022). Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4-Toluenesulfonlyoxy)-Benzlyideneamino. DergiPark.

- Al-Hourani, B. J., et al. (2010). Synthesis, spectroscopic and structural studies of N-(1 H-benzimidazol-2-yl)-N′-benzyl propionamidine.

- Lu, Y., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.

- Murugan, S., et al. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry, 13(4), 440-450.

- Murugan, S., et al. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide.

- Kaluthanthiri, D. N., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC - PubMed Central.

- Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9).

- Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.

- Das, S., et al. (2023). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds.

Sources

- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylmaleamic Acid: A Versatile Precursor in Modern Organic Synthesis

Abstract: N-Benzylmaleamic acid, a readily synthesized dicarboxylic acid monoamide, serves as a pivotal precursor in the synthesis of N-benzylmaleimide and its kinetic isomer, N-benzylisomaleimide. The strategic importance of this molecule lies in the subsequent utility of the maleimide moiety, a highly reactive and versatile functional group. This guide provides an in-depth exploration of this compound, from its fundamental synthesis to the nuanced control of its cyclodehydration, and the subsequent application of its derivatives in polymer science and drug discovery. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Maleamic Acid Scaffold

N-substituted maleamic acids are a class of organic compounds characterized by an amide group and a carboxylic acid separated by a cis-configured carbon-carbon double bond. They are most commonly prepared through the ring-opening of maleic anhydride with a primary amine.[1] This reaction is typically high-yielding and proceeds under mild conditions, making maleamic acids highly accessible intermediates.[1][2]

The primary synthetic value of a maleamic acid, such as this compound, is its role as a direct precursor to the corresponding N-substituted maleimide.[3][4] The maleimide functional group is of immense interest in both materials science and medicinal chemistry due to the electrophilic nature of its double bond, which makes it an excellent substrate for a variety of crucial chemical transformations, including Michael additions, Diels-Alder cycloadditions, and polymerization reactions.[5][6][7] The benzyl group in this compound provides thermal stability and specific solubility characteristics, making its derivative, N-benzylmaleimide, a key monomer in the synthesis of advanced polymers and a valuable building block in the development of complex, biologically active molecules.[3][8]

This guide will illuminate the pathway from simple starting materials to high-value synthetic products, centered on the strategic use of this compound.

Synthesis of this compound

The synthesis of this compound is a robust and efficient N-acylation reaction. It involves the nucleophilic attack of a primary amine, benzylamine, on one of the carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring to form the corresponding amic acid. The reaction is typically quantitative or near-quantitative and often requires minimal purification.[1][8]

The choice of solvent is critical for controlling the reaction rate and facilitating product isolation. While the reaction can proceed in various solvents, a common and effective choice is a solvent in which the starting materials are soluble but the product, this compound, is not, leading to its precipitation as a pure solid.

dot

Caption: A simple workflow for synthesizing this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[8][9]

Materials:

-

Maleic anhydride (9.8 g, 0.1 mol)

-

Benzylamine (10.7 g, 10.9 mL, 0.1 mol)[10]

-

N,N-Dimethylformamide (DMF, 30 mL)

-

Deionized water (for precipitation)

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride in 30 mL of DMF.

-

Stir the solution at room temperature. Slowly add benzylamine dropwise to the solution over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture for 3 hours at room temperature.

-

Pour the reaction solution into a beaker containing 200 mL of cold deionized water while stirring vigorously.

-

A white solid precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Expected Outcome:

-

Appearance: White solid

-

Characterization: The product can be characterized by ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm the structure and purity.

Cyclodehydration: The Gateway to Maleimides and Isomaleimides

The cyclodehydration of N-substituted maleamic acids is the most critical transformation, yielding either the thermodynamically stable maleimide or the kinetically favored isomaleimide. The outcome is highly dependent on the reaction conditions, particularly the choice of dehydrating agent and temperature.[11][12]

-

Maleimide Formation (Thermodynamic Control): This pathway involves the intramolecular nucleophilic attack of the amide nitrogen onto the activated carboxylic acid (often as a mixed anhydride). This route is favored under conditions that allow for equilibrium, such as higher temperatures or the use of specific catalysts like sodium acetate with acetic anhydride.[1][12] The resulting five-membered imide ring is thermodynamically more stable.

-

Isomaleimide Formation (Kinetic Control): This pathway proceeds via the intramolecular attack of the amide oxygen. This cyclization is generally faster and occurs at lower temperatures.[11] The use of potent dehydrating agents that rapidly activate the carboxylic acid at low temperatures, such as methanesulfonyl chloride, can selectively produce the isomaleimide in high yield.[11][13]

Understanding this dichotomy is essential for synthetic chemists to selectively target the desired product for subsequent reactions.

dot

Caption: Competing pathways in the cyclization of this compound.

Protocol 2: Synthesis of N-Benzylmaleimide (Thermodynamic Product)

This protocol utilizes the widely adopted acetic anhydride/sodium acetate method for favoring the thermodynamically stable maleimide.[1][4]

Materials:

-

This compound (4.1 g, 0.02 mol)

-

Acetic anhydride (10 mL)

-

Anhydrous sodium acetate (0.82 g, 0.01 mol)

-

Chloroform or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Place this compound and anhydrous sodium acetate into a 50 mL round-bottom flask.

-

Add acetic anhydride to the flask.

-

Heat the mixture with stirring under reflux conditions for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into 100 mL of ice-cold water to precipitate the crude product and quench the excess acetic anhydride.

-

Collect the crude solid by vacuum filtration.

-

Dissolve the solid in chloroform (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting residue can be purified by silica gel column chromatography or recrystallization (e.g., from an ethanol/water mixture) to yield pure N-benzylmaleimide.

Expected Outcome:

N-Benzylmaleimide: A Precursor in Action

The synthetic utility of the this compound pathway culminates in the versatile reactivity of N-Benzylmaleimide. Its electron-deficient double bond is primed for a range of synthetic transformations.

dot

Caption: Key synthetic transformations involving N-Benzylmaleimide.

Polymer Chemistry

N-Benzylmaleimide serves as a valuable monomer for synthesizing copolymers. Its incorporation into polymer chains can significantly enhance material properties such as thermal stability and elasticity.[3] It can undergo both radical and anionic copolymerization with other monomers, leading to materials with tailored characteristics for high-performance applications.[4][8]

Drug Development and Medicinal Chemistry

The maleimide moiety is a well-established pharmacophore and a critical tool in drug discovery.

-

Michael Addition: The double bond of N-benzylmaleimide is a potent Michael acceptor, readily reacting with soft nucleophiles like thiols (e.g., cysteine residues in proteins). This reactivity is the cornerstone of bioconjugation chemistry for creating antibody-drug conjugates (ADCs) and labeling proteins. In medicinal chemistry, it's used to synthesize inhibitors that form covalent bonds with target enzymes, such as prostaglandin endoperoxide synthases.[15]

-

Diels-Alder Reactions: As a highly reactive dienophile, N-benzylmaleimide participates in [4+2] cycloaddition reactions with dienes to construct complex, polycyclic scaffolds.[7] This is a powerful strategy for building molecular complexity in the synthesis of natural products and novel drug candidates. For instance, it is a key building block in the synthesis of anthracenedicarboximides, which have applications in materials science as semiconductors.[7]

Data Summary: Cyclodehydration Methods

The selection of a cyclodehydration method directly impacts the product distribution. Below is a summary of common approaches and their typical outcomes.

| Dehydrating Agent / Method | Typical Conditions | Primary Product | Control Type | Reference(s) |

| Acetic Anhydride / NaOAc | Reflux, 2-3 hours | N-Benzylmaleimide | Thermodynamic | [1][4] |

| Thermal Cyclodehydration | ~200 °C | N-Benzylmaleimide | Thermodynamic | [1] |

| Methanesulfonyl Chloride / Base | < 15 min, Low Temp. | N-Benzylisomaleimide | Kinetic | [11][16] |

| Trifluoroacetic Anhydride | Room Temperature | N-Benzylisomaleimide | Kinetic | [12] |

Conclusion and Future Outlook

This compound represents a classic yet enduringly relevant precursor in organic synthesis. Its straightforward, high-yield synthesis provides ready access to the valuable N-benzylmaleimide and N-benzylisomaleimide scaffolds. The ability to selectively control the cyclodehydration outcome through kinetic or thermodynamic conditions offers a layer of strategic depth for synthetic chemists. The resulting maleimide is a cornerstone for constructing advanced polymers and serves as a linchpin in medicinal chemistry for developing covalent inhibitors and complex heterocyclic drug candidates. As the demand for functional materials and sophisticated therapeutics continues to grow, the efficient and versatile synthetic pathways originating from this compound will undoubtedly remain a vital tool for researchers and drug development professionals.

References

-

Alam, K., et al. (2022). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Semantic Scholar. [Link][16]

-

Kvapil, L., et al. (2009). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. US Patent 7622597B2. [1]

-

Haval, K. P., & Asandei, A. D. (2006). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 51(1), 89-95. [Link][12]

-

Alam, K., et al. (2022). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. ResearchGate. [Link][13]

-

Muccioli, G. G., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4816-4825. [Link][17]

-

American Chemical Society. (2025). Synthesis of N-substituted maleimides. ACS Fall 2025 Meeting. [Link][5]

-

ResearchGate. (A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate. [Link][6]

-

Haval, K. P., & Asandei, A. D. (2006). Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. [Link][18]

- Lee, J., et al. (1999). Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.

-

Hiran, B. L., et al. (2018). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Engineering Research & Technology, 8(07). [Link][8]

-

ResearchGate. (2025). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. ResearchGate. [Link][2]

-

Kalgutkar, A. S., et al. (1996). Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. Journal of Medicinal Chemistry, 39(8), 1692-1703. [Link][15]

-

Hiran, B. L., et al. (2008). Synthesis and characterization of polymers of n-benzylmaleimide. Trade Science Inc. [Link][9]

Sources

- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Benzylmaleimide | 1631-26-1 [chemicalbook.com]

- 5. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijert.org [ijert.org]

- 9. tsijournals.com [tsijournals.com]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride | Semantic Scholar [semanticscholar.org]

- 17. farm.ucl.ac.be [farm.ucl.ac.be]

- 18. researchgate.net [researchgate.net]

N-Benzylmaleamic Acid: A Versatile Building Block for Advanced Materials

A Technical Guide for Researchers and Materials Scientists

Abstract

N-Benzylmaleamic acid, a derivative of maleic anhydride, is emerging as a highly versatile monomer and chemical intermediate in the field of materials science. Its unique molecular structure, featuring a reactive carboxylic acid group, an amide linkage, and a polymerizable double bond, offers a trifecta of functionalities that can be exploited to design and synthesize a wide array of novel polymers and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, with a particular focus on its role in polymer chemistry, surface modification, and the development of bioactive and functional materials. Detailed experimental protocols and mechanistic insights are provided to empower researchers in harnessing the full potential of this promising compound.

Introduction: The Multifaceted Nature of this compound

This compound is a dicarboxylic acid monoamide that can be readily synthesized from common starting materials. Its structure combines the rigidity of the benzyl group with the reactivity of the maleamic acid moiety, making it an attractive building block for materials with tailored properties. The presence of a polymerizable carbon-carbon double bond allows for its incorporation into polymer chains via various polymerization techniques, while the carboxylic acid group provides a handle for further chemical modification, pH-responsiveness, and interaction with surfaces and bioactive molecules. This unique combination of features opens up a vast design space for the creation of advanced materials with applications spanning from biocompatible coatings to stimuli-responsive hydrogels and high-performance polymers.

Synthesis and Chemical Properties

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction.[1][2] It is typically prepared through the N-acylation of benzylamine with maleic anhydride.[3]

Experimental Protocol: Synthesis of this compound[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (0.1 mol) in 30 mL of N,N-Dimethylformamide (DMF).

-

Addition of Benzylamine: To the stirred solution, add benzylamine (0.1 mol) dropwise at room temperature.

-

Reaction: Continue stirring the solution for three hours at room temperature.

-

Precipitation: Pour the reaction mixture into cool water to precipitate the this compound as a white solid.

-

Isolation and Purification: Filter the precipitate, wash it with water, and then dry it. The crude product can be recrystallized from ethyl alcohol to obtain pure this compound.

Key Chemical Properties

The chemical behavior of this compound is dictated by its functional groups:

| Property | Description |

| Melting Point | Approximately 98-100°C[1][2] |

| Solubility | Sparingly soluble in water, but soluble in organic solvents like DMF and ethanol.[1] |

| Acidity | The carboxylic acid group imparts acidic properties, allowing for salt formation and pH-dependent solubility. |

| Reactivity | The double bond is susceptible to radical polymerization and other addition reactions. The carboxylic acid can undergo esterification, amidation, and other typical carboxylic acid reactions. |

Applications in Polymer Science

This compound serves as a versatile monomer for the synthesis of a variety of polymers. Its incorporation can introduce desirable properties such as improved thermal stability, modifiable side chains, and hydrophilicity.

Homopolymerization and Copolymerization